2-Amino-1-(5-bromofuran-2-yl)ethan-1-one
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Overview
Description
2-Amino-1-(5-bromofuran-2-yl)ethan-1-one is an organic compound with the molecular formula C6H6BrNO2 It is a derivative of furan, a heterocyclic aromatic organic compound, and contains both an amino group and a bromine atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-1-(5-bromofuran-2-yl)ethan-1-one can be achieved through several steps:
Starting Material: The synthesis begins with acetoacetic acid ester.
Bromination: Acetoacetic acid ester is reacted with iodine bromide to obtain 1-bromo-2-acetylfuran.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and the use of catalysts, to increase yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-Amino-1-(5-bromofuran-2-yl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different amines or alcohols.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium azide (NaN3) or thiols (RSH) can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield furan derivatives with additional oxygen-containing functional groups, while reduction can produce various amines or alcohols.
Scientific Research Applications
2-Amino-1-(5-bromofuran-2-yl)ethan-1-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be employed in the study of enzyme interactions and metabolic pathways.
Industry: It is used in the production of dyes, pesticides, and other industrial chemicals.
Mechanism of Action
The mechanism by which 2-Amino-1-(5-bromofuran-2-yl)ethan-1-one exerts its effects involves interactions with molecular targets such as enzymes and receptors. The amino group and bromine atom play crucial roles in these interactions, influencing the compound’s binding affinity and specificity. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
2-Bromo-1-(5-bromofuran-2-yl)ethan-1-one: This compound is structurally similar but lacks the amino group.
1-(5-Bromofuran-2-yl)ethan-1-one: Another related compound, differing by the absence of the amino group.
2-Amino-1-(5-bromothiophen-2-yl)ethan-1-one: A thiophene derivative with similar functional groups.
Uniqueness
2-Amino-1-(5-bromofuran-2-yl)ethan-1-one is unique due to the presence of both an amino group and a bromine atom on the furan ring. This combination of functional groups imparts distinct chemical properties, making it valuable for various applications in research and industry.
Properties
Molecular Formula |
C6H6BrNO2 |
---|---|
Molecular Weight |
204.02 g/mol |
IUPAC Name |
2-amino-1-(5-bromofuran-2-yl)ethanone |
InChI |
InChI=1S/C6H6BrNO2/c7-6-2-1-5(10-6)4(9)3-8/h1-2H,3,8H2 |
InChI Key |
DNIGAQSBNDEOIE-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(OC(=C1)Br)C(=O)CN |
Origin of Product |
United States |
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